molecular formula C18H24FN3O4 B6604904 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrate CAS No. 2137624-55-4

5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrate

Cat. No.: B6604904
CAS No.: 2137624-55-4
M. Wt: 365.4 g/mol
InChI Key: KNRAFJAVWRIHBL-UHFFFAOYSA-N
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Description

5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrate is a complex organic compound with a molecular formula of C18H22FN3O3. It is known for its role as a Foxo1 inhibitor, which is significant in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multi-step organic reactions

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis, ensuring the purity and consistency of the compound. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.

  • Substitution: Substitution reactions are common, where functional groups on the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction reactions might employ hydrogen gas (H2) in the presence of a catalyst.

  • Substitution reactions often use halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

  • Oxidation can produce carboxylic acids or ketones.

  • Reduction can yield amines or alcohols.

  • Substitution reactions can result in various derivatives depending on the substituents introduced.

Scientific Research Applications

This compound is extensively used in scientific research due to its inhibitory activity on Foxo1, a transcription factor involved in various cellular processes. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its role in cellular signaling pathways and gene expression regulation.

  • Medicine: Investigated for potential therapeutic uses, particularly in treating conditions like type 2 diabetes and cancer.

  • Industry: Employed in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of Foxo1. By binding to Foxo1, it prevents the transcription factor from activating target genes involved in processes such as gluconeogenesis and cell proliferation. This inhibition can lead to reduced glucose production in diabetic patients and decreased tumor growth in cancer cells.

Comparison with Similar Compounds

  • SB 203580: Another Foxo1 inhibitor with similar applications in diabetes and cancer research.

  • LY-294,002: Used in studies related to insulin signaling and glucose metabolism.

  • Rimonabant: Known for its role in appetite regulation and weight management.

Uniqueness: 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrate stands out due to its specific structural features and its potent inhibitory activity on Foxo1, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3.H2O/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10;/h8-10,21H,2-7,20H2,1H3,(H,24,25);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRAFJAVWRIHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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